molecular formula C5H10N2O2 B1508184 N-alpha-Acetyl-D-alaninamide

N-alpha-Acetyl-D-alaninamide

Cat. No.: B1508184
M. Wt: 130.15 g/mol
InChI Key: DVOVBGJJSFSOPZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role as a Model System for Conformational Studies in Peptides and Proteins

The primary role of N-alpha-Acetyl-D-alaninamide in research is as a model system for the conformational analysis of the peptide backbone. Its small size and the blocking of the terminal groups isolate the conformational behavior to the backbone dihedral angles, namely phi (φ) and psi (ψ). This makes it an ideal subject for both computational and experimental studies aimed at mapping the potential energy surface of a peptide residue, which is foundational to understanding protein folding. acs.orgacs.org

Research on its L-isomer counterpart (N-acetyl-L-alaninamide or alanine (B10760859) dipeptide) has established it as a benchmark for testing and refining computational methods. acs.orgresearchgate.netplos.org These studies have identified several key low-energy conformations, such as C5 and C7eq, which are stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov For instance, microwave spectroscopy experiments on the L-isomer in the gas phase have successfully characterized the C7eq and C5 conformers, resolving the complex hyperfine structure arising from the two nitrogen nuclei to determine the Ramachandran angles that define their shapes. researchgate.net While the specific energy landscape of the D-isomer is a mirror image of the L-isomer, the principles and methodologies of study are identical. These model studies are critical for understanding the intrinsic conformational preferences of an amino acid residue, free from the constraints imposed by a larger protein structure or crystal packing forces. researchgate.net

Overview of Key Research Avenues and Methodological Approaches

Research involving this compound and its L-isomer analogue follows several key avenues, driven by a range of sophisticated methodological approaches. A primary research goal is to construct an accurate free energy surface (Ramachandran plot) to understand the relative stability of its different conformations (e.g., α-helix, β-sheet, polyproline II). acs.org This has direct implications for drug design, where controlling peptide shape is crucial for activity.

The methodologies employed are broadly categorized into computational and experimental techniques.

Computational Approaches : These are central to studying this model system. Ab initio quantum mechanical calculations are used to explore the potential energy surfaces and geometries of various conformers without prior experimental bias. acs.orggoogle.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to analyze conformational energies and the effects of hydration. acs.orgplos.org Accelerated molecular dynamics (aMD) simulations, sometimes using advanced polarizable force fields like AMOEBA, are employed to simulate conformational transitions over longer timescales than accessible with conventional MD, providing a more complete picture of the molecule's dynamic behavior in solution. acs.org

Experimental Approaches : Spectroscopic methods provide real-world data to validate and complement computational findings. Microwave spectroscopy has been instrumental in identifying specific gas-phase conformers and determining their precise geometric structures. researchgate.net Solid-state Nuclear Magnetic Resonance (NMR) provides information about the structure in crystalline or lyophilized states, while solution NMR can probe interactions with solvents. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify conformational populations in different environments. researchgate.net

Together, these integrated approaches provide a comprehensive understanding of the conformational dynamics of a fundamental peptide unit, with the D-configuration offering specific insights relevant to metabolic stability and the design of novel biomaterials and therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2R)-2-acetamidopropanamide

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)/t3-/m1/s1

InChI Key

DVOVBGJJSFSOPZ-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)C

Canonical SMILES

CC(C(=O)N)NC(=O)C

sequence

A

Origin of Product

United States

Advanced Synthesis and Derivatization Strategies for N Alpha Acetyl D Alaninamide and Its Analogs

Chemo- and Stereoselective Synthetic Pathways

The synthesis of N-alpha-Acetyl-D-alaninamide and its derivatives requires precise control over stereochemistry to produce enantiomerically pure compounds. These molecules serve as crucial chiral building blocks in the development of more complex chemical structures.

The synthesis of enantiomerically pure this compound typically starts from the commercially available D-amino acid, D-alanine. A common laboratory-scale synthesis involves a multi-step process:

N-terminal Acetylation: D-alanine is acetylated using acetic anhydride, often in an acidic medium like acetic acid. This reaction specifically targets the primary amine group to form N-acetyl-D-alanine. google.com Known processes can yield high purity N-acetylated amino acids without the need for extensive aqueous workup. google.com

Carboxyl Group Activation: The carboxylic acid group of N-acetyl-D-alanine is then activated to facilitate amidation. This can be achieved by converting it into an acid chloride or an active ester.

Amidation: The activated N-acetyl-D-alanine is subsequently reacted with ammonia (B1221849) to form the primary amide, yielding this compound.

For industrial-scale production and to ensure the highest optical purity, enzymatic and dynamic kinetic resolution (DKR) methods are employed. google.com In a DKR process, a racemic mixture of N-acyl amino acid is subjected to an acylase enzyme in the presence of a racemase. google.com The racemase continuously converts the unwanted N-acetyl-L-alanine into N-acetyl-D-alanine, while an enantioselective D-acylase hydrolyzes only the D-enantiomer. google.com This allows for a theoretical yield of up to 100% for the desired enantiomerically pure amino acid, which can then be acetylated and amidated to produce the target compound. google.com

The this compound scaffold is a valuable starting point for creating more elaborate molecules, particularly peptidomimetics. ptfarm.pl Peptidomimetics containing D-amino acids exhibit enhanced stability against proteolytic enzymes, a significant advantage for therapeutic applications. ptfarm.pl The alaninamide backbone can be incorporated into larger peptide sequences or used as a scaffold for diversification.

Methods for creating such building blocks include:

Modification of the Acetyl Group: The acetyl group can be replaced with other acyl groups to modulate properties like hydrophobicity or to introduce reactive handles for further conjugation.

Functionalization of the Amide: The primary amide can be alkylated or used as a precursor for other functional groups.

Coupling Reactions: The core molecule can be coupled with other chiral building blocks to synthesize constrained lactams or other conformationally restricted peptidomimetics, which are crucial for enforcing a specific bioactive conformation. nih.gov

These strategies allow for the generation of libraries of diverse chiral molecules for drug discovery and materials science. mdpi.com The defined stereochemistry of the D-alaninamide core is critical for ensuring the specific three-dimensional structure of the final complex architecture. mdpi.com

Design and Application of Alaninamide-Derived Chiral Derivatizing Reagents

A significant application of the D-alaninamide scaffold is in the field of analytical chemistry, specifically for the chiral resolution of enantiomers. This is achieved through the use of chiral derivatizing agents (CDAs), which convert a mixture of enantiomers into a mixture of diastereomers that can be separated and quantified. wikipedia.org

N-alpha-(5-Fluoro-2,4-dinitrophenyl)-D-alaninamide (D-FDAA) is a highly effective chiral derivatizing agent. It is the D-enantiomer of the more commonly known Marfey's Reagent, N-alpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA). researchgate.netsigmaaldrich.com The structure of D-FDAA consists of:

A chiral D-alaninamide core , which provides the stereogenic center necessary to induce the formation of diastereomers.

A reactive 1-fluoro-2,4-dinitrobenzene (B121222) moiety . The fluorine atom is highly activated towards nucleophilic aromatic substitution by the two electron-withdrawing nitro groups.

This reagent reacts readily with primary and secondary amines, such as those found in amino acids and other chiral amines, under mild basic conditions. researchgate.net The nucleophilic amine of the analyte attacks the carbon bearing the fluorine atom, displacing it and forming a stable covalent bond. The reaction of a single enantiomer of D-FDAA with a racemic mixture of an amine (containing both R- and S-enantiomers) produces a pair of diastereomers (D,R and D,S).

Once the enantiomers of an analyte are converted into diastereomers using D-FDAA, they can be separated and quantified using various analytical techniques due to their different physicochemical properties. wikipedia.orgwikipedia.org

High-Performance Liquid Chromatography (HPLC): This is the most common method. sigmaaldrich.com The resulting diastereomers exhibit different retention times on a standard achiral HPLC column, allowing for their baseline separation. The relative peak areas directly correspond to the enantiomeric ratio of the original sample.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates the diastereomeric ions in the gas phase based on their different shapes and sizes (collisional cross-sections). nih.gov Derivatization with reagents like FDAA has been shown to enable the simultaneous separation of up to 19 pairs of chiral proteinogenic amino acids in a single analysis. nih.gov

The use of D-FDAA and its L-counterpart is a robust and widely adopted method for determining the enantiomeric excess and absolute configuration of chiral amines and amino acids in various fields, including pharmaceutical analysis and metabolomics. researchgate.net

Analytical TechniquePrinciple of SeparationApplicationReference
HPLC Differential interaction of diastereomers with the stationary phase, leading to different retention times.Quantitation of D- and L-amino acids; enantiomeric purity of pharmaceuticals. sigmaaldrich.com
IMS-MS Separation of diastereomeric ions based on differences in their gas-phase size, shape, and charge.High-throughput chiral analysis of complex mixtures like biological extracts. nih.gov

Functionalization and Modification of the Alaninamide Scaffold for Mechanistic Probes

The this compound scaffold can be strategically modified to create chemical probes for studying biological systems, a field advanced by chemoproteomics. chemrxiv.org These probes are designed to interact with specific biomolecules (e.g., proteins) and report on these interactions.

The functionalization strategy involves incorporating specific moieties onto the core scaffold:

Photoaffinity Labels: A photoactivatable group, such as a diazirine or benzophenone, can be installed. Upon UV irradiation, this group forms a highly reactive carbene or radical that covalently crosslinks the probe to its binding partner. This allows for the identification of previously unknown protein targets. chemrxiv.org

Bio-orthogonal Handles: A "clickable" functional group, such as a terminal alkyne or an azide, is often included alongside the photoaffinity label. This handle allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry for visualization or affinity purification. chemrxiv.org

Fluorescent Tags: A fluorophore can be directly conjugated to the alaninamide scaffold to create a probe for fluorescence microscopy or binding assays. These fluorescently labeled amino acid building blocks can be incorporated into larger structures to study their localization and interactions within cells. researchgate.net

By transforming the simple this compound molecule into such a "fully-functionalized" probe, researchers can investigate its molecular interactions directly in a native biological context, helping to elucidate mechanisms of action and discover new therapeutic targets. chemrxiv.org

Synthesis of N-Methylated Alaninamide Analogs for Conformational Perturbation Studies

N-methylation is a critical modification in peptide chemistry used to enhance pharmacokinetic properties by increasing proteolytic stability and membrane permeability. nih.govresearchgate.net The synthesis of N-methylated alaninamide analogs, specifically targeting the amide nitrogen, serves as a powerful tool for perturbing the peptide backbone's conformational landscape. This modification eliminates the amide proton, a crucial hydrogen bond donor, thereby influencing local and global peptide conformation. mdpi.com

Several synthetic strategies have been developed for the N-methylation of amino acid derivatives. A broadly applied method involves the use of sodium hydride and methyl iodide for N-methylating N-acyl amino acids. monash.edu Other techniques include alkylating sulfonamide-protected amino acids, which increases the acidity of the amide proton, facilitating methylation. For instance, o-nitrobenzenesulfonyl (o-NBS) protected amino acid esters can be methylated using dimethylsulfate and DBU. monash.edu A milder approach utilizes diazomethane (B1218177) for the N-methylation of N-nosyl amino acid esters, which proceeds in quantitative yields for several amino acids. monash.edu

The introduction of an N-methyl group has profound stereochemical consequences. It restricts the rotation around the Cα-N bond and can alter the energetic preference between the cis and trans conformations of the amide bond. mdpi.comresearchgate.net While the trans conformation is overwhelmingly favored in non-methylated peptides, the energy barrier for cis-trans isomerization is lowered in N-methylated analogs, allowing for a significant population of the cis conformer. researchgate.net This shift in conformational equilibrium is a key factor in the altered biological activity and structural properties of N-methylated peptides.

Quantum mechanical and molecular dynamic simulations have provided deep insights into the conformational behavior of N-methylated alanine-containing peptides. nih.govresearchgate.net Studies on poly-N-methylated alanine (B10760859) (NMeAla) peptides revealed a propensity to adopt helical structures stabilized by carbonyl-carbonyl interactions, a departure from the hydrogen-bond-stabilized helices found in standard peptides. nih.gov However, the presence of a solvent like water or methanol (B129727) can disrupt these structures, leading to the formation of β-strands due to interactions between solvent molecules and the peptide backbone's carbonyl groups. nih.govresearchgate.net Theoretical analyses indicate that N-methylation reduces the number of observable backbone conformers compared to their non-methylated counterparts. researchgate.net

Interactive Table: Conformational Effects of N-Methylation on Alanine Peptides

Feature Non-Methylated Alanine Peptide N-Methylated Alanine (NMeAla) Peptide Reference
Amide Bond Geometry Predominantly trans Accessible cis and trans isomers mdpi.comresearchgate.net
Hydrogen Bonding Acts as H-bond donor H-bond donor capacity eliminated mdpi.com
Dominant Conformation (in silico, vacuum) Varies (e.g., β-sheet, α-helix) Helical structures (stabilized by carbonyl-carbonyl interactions) nih.gov
Dominant Conformation (in silico, solvent) β-strand, α-helix β-strand structure nih.govresearchgate.net

| Conformational Space | Broader range of conformers | Reduced number of observable conformers | researchgate.net |

Incorporation into Peptidomimetic Frameworks for Structural Investigations

The incorporation of this compound and its N-methylated analogs into larger peptide sequences is a cornerstone of peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and higher receptor affinity. researchgate.netptfarm.pl The use of unnatural D-amino acids, like D-alanine, is a common strategy to increase resistance to proteases, which are stereospecific for L-amino acids. ptfarm.plnih.gov

Combining D-amino acid incorporation with N-methylation offers a dual strategy for structural control. The presence of an N-methyl group on the D-alanine residue further constrains the backbone and can promote specific secondary structures, such as β-turns or helices, depending on the surrounding sequence. mdpi.com This approach is particularly valuable for designing inhibitors or modulators of protein-protein interactions. For example, the conformational behavior of peptides containing both N-methylated alanine and standard alanine has been used to design inhibitors of Aβ peptide aggregation, a hallmark of Alzheimer's disease. nih.gov The model tetrapeptide Ac-Ala-NMeAla-Ala-NHMe, in a β-strand conformation, was shown to interact effectively with the hydrophobic region of the Aβ peptide. nih.gov

The structural investigations of these peptidomimetics rely heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. NMR studies can provide experimental evidence for the cis/trans isomerization around the N-methylated peptide bond and reveal specific turn geometries. mdpi.com These experimental data, combined with molecular dynamics simulations, allow for a detailed characterization of the conformational ensemble adopted by the peptidomimetic, providing a structural basis for its biological activity. researchgate.net

Interactive Table: Research Findings on Peptidomimetics Containing Modified Alanine

Modification Strategy Key Structural Impact Application/Investigation Reference
D-Alanine Incorporation Increased proteolytic stability; induces specific turns. Design of stable peptide analogs (e.g., GnRH antagonists). ptfarm.plnih.gov
N-Methylation Restricts backbone flexibility; promotes cis-amide conformers; enhances lipophilicity. Improve oral bioavailability and membrane transport; design of enzyme inhibitors. mdpi.comresearchgate.net

| Combined D-Alanine and N-Methylation | Synergistic conformational constraint; stabilization of specific secondary structures (e.g., β-strands). | Design of Aβ peptide aggregation inhibitors; structural probes for protein interactions. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy probes the energy of molecular vibrations, which are exquisitely sensitive to the molecule's geometry and electronic structure. Techniques such as Infrared (IR) absorption and Raman scattering provide a "fingerprint" of the molecule's conformational state.

IR and Raman spectroscopies are complementary techniques used to identify the characteristic vibrational modes of N-alpha-Acetyl-D-alaninamide. The spectra are dominated by vibrations of the two amide groups (the acetyl group and the primary C-terminal amide) and the alanine (B10760859) backbone. Key vibrational modes, such as the Amide I (primarily C=O stretching), Amide II (a mix of N-H in-plane bending and C-N stretching), and Amide III (a complex mix of C-N stretching and N-H bending), are particularly sensitive to the peptide backbone dihedral angles (φ, ψ) and hydrogen bonding patterns. tu-braunschweig.deacs.org

Studies on the analogous molecule, N-acetyl-L-alanine-N'-methylamide, show that the region between 1200 cm⁻¹ and 1400 cm⁻¹ contains multiple modes that are sensitive to conformation. nih.gov These are not pure Amide III vibrations but are significantly coupled with the Cα-H bending modes. acs.orgnih.gov The assignment of these bands is crucial for interpreting spectral changes in terms of specific secondary structures. For example, shifts in the Amide I band can indicate changes from α-helical to β-sheet-like conformations.

Below is a table of typical vibrational modes and their approximate frequency ranges for a simple peptide-like molecule such as this compound.

Vibrational ModeDescriptionApproximate Frequency (cm⁻¹)
N-H Stretch Stretching of the N-H bond in the amide groups3200 - 3400
C-H Stretch Asymmetric and symmetric stretching of methyl (CH₃) and Cα-H groups2850 - 3000
Amide I Primarily C=O stretching of both amide groups1630 - 1700
Amide II N-H in-plane bending and C-N stretching1510 - 1580
Cα-H Bend Bending/scissoring of the Cα-H bond1350 - 1450
Amide III C-N stretching coupled with N-H in-plane bending1200 - 1350

This interactive table provides a summary of key vibrational modes. Specific frequencies can vary based on conformation, solvent, and hydrogen bonding.

VCD and ROA are powerful chiroptical techniques that measure the differential interaction of chiral molecules with circularly polarized light during vibrational transitions. frontiersin.org Because they are sensitive to the three-dimensional arrangement of atoms, they provide detailed information about the solution-state conformations of chiral molecules like this compound.

As enantiomers, the this compound and its L-counterpart are expected to exhibit VCD and ROA spectra that are equal in magnitude but opposite in sign (i.e., mirror images). This property makes these techniques definitive for confirming enantiomeric identity.

More importantly, VCD and ROA can distinguish between different conformers coexisting in solution. Extensive studies on the analogous N-acetyl-L-alanine-N'-methylamide have used ROA in conjunction with ab initio calculations to identify the predominant conformers in different solvents. acs.org For example, in aqueous solution, the conformational equilibrium is suggested to be a mix of C₇,eq, C₅, and αR conformers, while in a less polar solvent like chloroform, the equilibrium shifts to favor C₇,eq−C₅ and αR structures. acs.org The addition of explicit water molecules in theoretical calculations has been shown to be critical for accurately reproducing the experimental VCD spectra, highlighting the significant role of solute-solvent hydrogen bonding in determining the conformational landscape. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Structural Analysis

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules in solution. It provides information on bonding connectivity, spatial proximity of atoms, and conformational dynamics.

The solution-state conformation of this compound is defined by the rotational freedom around its single bonds, primarily the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). These angles can be constrained using data from various NMR experiments.

1D NMR: The vicinal coupling constant between the amide proton and the alpha-proton, ³J(HNHα), is measured from a high-resolution ¹H NMR spectrum. This value is related to the dihedral angle φ through the Karplus equation. A specific set of Karplus parameters allows for the calculation of possible φ angles consistent with the measured coupling constant.

2D NMR: Two-dimensional experiments provide a wealth of structural information:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the spin systems within the molecule.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. Measuring NOEs between the amide proton (NH), the alpha-proton (CαH), and protons on adjacent residues provides crucial distance constraints that help define both φ and ψ angles. A NOESY study on a related molecule showed that the observed conformation was folded in a nonpolar solvent like CDCl₃ but showed signs of free rotation in a polar, hydrogen-bond-accepting solvent like DMSO-d₆. science.gov

The combination of dihedral angle constraints from J-couplings and distance constraints from NOESY allows for the calculation of a family of solution structures consistent with the experimental data.

NMR ParameterStructural Information DerivedDihedral Angle Constrained
³J(HNHα) Coupling Constant Provides information on the H-N-Cα-H torsion angle via the Karplus equation.φ (phi)
NOE Intensity (e.g., NH to CαH) Provides through-space distance constraints between protons (< 5 Å).φ (phi) and ψ (psi)

This interactive table outlines how specific NMR parameters are used to determine molecular geometry.

The chemical shifts and coupling constants of this compound are not static but can change significantly with the choice of solvent. These variations are a rich source of information about solute-solvent interactions and conformational changes induced by the environment.

The amide proton (NH) is particularly sensitive to the solvent's hydrogen-bonding capability. In hydrogen-bond-accepting solvents like dimethyl sulfoxide (DMSO), the NH resonance is typically shifted downfield compared to its position in a non-polar solvent like chloroform (CDCl₃). This is due to the formation of a hydrogen bond between the amide proton and the solvent, which deshields the proton.

Changes in solvent can also alter the conformational equilibrium, which is reflected in nearly all chemical shifts and coupling constants. Studies on the alanine dipeptide analogue have shown that moving from water to chloroform alters the secondary structure, an effect that can be observed through changes in ¹³C chemical shifts of the carbonyl carbons. researchgate.net

SolventDielectric Constant (ε)Typical ¹H Chemical Shift of Amide NH (ppm)Expected Conformation
Chloroform-d (CDCl₃) 4.8~ 6.5 - 7.5More likely to form internal hydrogen bonds; folded conformers.
DMSO-d₆ 47~ 7.8 - 8.5Strong solvent H-bonding disrupts internal bonds; more extended conformers.
Water (D₂O) 80(Exchanges)Solvated, unordered species; dynamic equilibrium of conformers.

This interactive table illustrates how solvent properties can influence NMR parameters and molecular conformation. Chemical shift values are representative and can vary.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography provides the most precise and unambiguous determination of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, a three-dimensional map of electron density can be generated, revealing the exact position of each atom.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related dipeptide N-acetyl-D-alanyl-D-alanine hydrate (Ac-D-Ala-D-Ala-OH·H₂O) provides significant insight into the preferred solid-state conformation of the Ac-D-Ala- moiety. nih.gov

The X-ray diffraction analysis revealed that the molecule adopts a partially folded conformation in the crystal lattice, rather than a fully extended β-strand structure. nih.gov Both the acetylamino and the peptide groups are in the common trans conformation. A key finding is that the solid-state structure is stabilized exclusively by intermolecular hydrogen bonds between adjacent molecules in the crystal, with no intramolecular hydrogen bonds being formed. nih.gov

ParameterValue for Ac-D-Ala-D-Ala-OH·H₂ODescription
Conformation Partially foldedThe peptide backbone is not in a fully extended conformation.
φ (phi) angle +136.9°Torsional angle for the C'-N-Cα-C' backbone segment.
ψ (psi) angle +36.6°Torsional angle for the N-Cα-C'-N backbone segment.
Peptide Bond transThe Cα atoms are on opposite sides of the peptide bond.
Hydrogen Bonding Intermolecular onlyThe crystal lattice is held together by H-bonds between molecules.

This interactive table summarizes the key crystallographic findings for the closely related compound Ac-D-Ala-D-Ala-OH, which informs the likely solid-state structure of this compound. Data sourced from Benedetti et al. (1981). nih.gov

Crystal Structure Determination of this compound and its Derivatives

The precise determination of the three-dimensional arrangement of atoms in the solid state is fundamental to understanding the intrinsic conformational preferences of a molecule. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related derivatives provides significant insight into the expected solid-state conformation.

A key example is the crystal structure analysis of N-acetyl-N-methyl-DL-alanine-N'-methylamide, where the racemic mixture spontaneously separates into L and D enantiomers upon crystallization, allowing for the analysis of the D-enantiomer's structure. The molecules of the D-enantiomer adopt a cis arrangement of the N-terminal amide bond. This conformation is stabilized by an intramolecular N-H···N hydrogen bond.

The molecular conformation of the D-enantiomer of N-acetyl-N-methyl-alanine-N'-methylamide is characterized by specific torsion angles, commonly referred to as phi (φ) and psi (ψ) angles, which define the backbone conformation of the peptide-like structure. For the D-enantiomer, these angles have been determined to be φ = 111.5(1)° and ψ = -23.8(1)°. researchgate.net This contrasts with the L-enantiomer, where the corresponding angles are φ = -114.8(2)° and ψ = 29.5(2)°. researchgate.net The similarity in the magnitude of these angles, with a sign inversion, is expected for enantiomeric pairs.

In the crystal lattice, these molecules often form centrosymmetric dimers, which are linked by intermolecular N-H···O hydrogen bonds. This associative pattern is a common feature in the crystal structures of such acetylated amino acid derivatives.

Crystallographic Data for N-acetyl-N-methyl-D-alanine-N'-methylamide
ParameterValue
EnantiomerD-enantiomer
N-terminal Amide Bondcis
Torsion Angle (φ)111.5(1)°
Torsion Angle (ψ)-23.8(1)°
Key Intramolecular InteractionN-H···N hydrogen bond
Crystal Packing FeatureCentrosymmetric dimers via intermolecular N-H···O hydrogen bonds

Comparison of Solid-State Conformations with Gas and Solution Phases

The conformation of a flexible molecule like this compound is highly dependent on its environment. The forces acting on the molecule in the gas phase, in solution, and in the solid state are markedly different, leading to distinct conformational preferences.

Gas Phase: In the isolated environment of the gas phase, intramolecular forces, particularly hydrogen bonding, are the dominant factors in determining the molecule's shape. For the closely related N-acetyl-L-alaninamide, microwave spectroscopy studies have shown that the molecule exists as a mixture of two primary conformers: C7eq and C5. rsc.org Both conformers are stabilized by intramolecular hydrogen bonds. The C7eq conformer features a seven-membered ring closed by a C=O···H-N hydrogen bond, while the C5 conformer is characterized by a five-membered ring. rsc.org Theoretical studies on N-formyl-D-alaninamide also predict the C7eq conformation to be the global minimum on the Ramachandran map. researchgate.net The absence of solvent or crystal packing forces allows the molecule to adopt these compact, self-stabilized structures.

Solution Phase: In solution, the conformational landscape is more complex due to the interactions between the solute and solvent molecules. Vibrational Raman optical activity (VROA) spectra of N-acetyl-N'-methyl-l-alaninamide in different solvents have been used to probe its solution-phase conformations. In aqueous solution, there is evidence for the presence of C7eq-C5, C7eq, and αR conformers. acs.org In a less polar solvent like chloroform, the C7eq-C5 and αR conformers are suggested to be predominant. acs.org The polar solvent environment can disrupt intramolecular hydrogen bonds in favor of solute-solvent hydrogen bonds, leading to a different distribution of conformers compared to the gas phase.

Solid State: The solid-state conformation, as determined by X-ray crystallography, is governed by the need for efficient packing in the crystal lattice, which maximizes intermolecular interactions. As discussed for the D-enantiomer of N-acetyl-N-methyl-alanine-N'-methylamide, the conformation is fixed into a specific arrangement (φ = 111.5°, ψ = -23.8°) that facilitates the formation of a stable, repeating crystalline structure through intermolecular hydrogen bonds. researchgate.net This single conformation found in the crystal is often one of the low-energy conformers predicted or observed in the gas or solution phase, but the specific choice is dictated by packing energies.

Conformational Comparison of N-acetyl-alaninamide Derivatives Across Different Phases
PhaseDominant Conformer(s)Key Stabilizing InteractionsRelevant Compound Studied
Gas PhaseC7eq and C5Intramolecular C=O···H-N hydrogen bondsN-acetyl-L-alaninamide
Solution (Aqueous)C7eq-C5, C7eq, and αRIntramolecular and solute-solvent hydrogen bondsN-acetyl-N'-methyl-l-alaninamide
Solution (Chloroform)C7eq-C5 and αRIntramolecular hydrogen bonds favored in less polar solventN-acetyl-N'-methyl-l-alaninamide
Solid StateSingle, fixed conformation (e.g., φ ≈ 111.5°, ψ ≈ -23.8°)Intermolecular hydrogen bonds and crystal packing forcesN-acetyl-N-methyl-D-alanine-N'-methylamide

Computational Chemistry and Theoretical Modeling of N Alpha Acetyl D Alaninamide

Quantum Mechanical Approaches (Ab Initio and Density Functional Theory)

Quantum mechanical (QM) methods, including Ab Initio and Density Functional Theory (DFT), are foundational to the theoretical investigation of N-alpha-Acetyl-D-alaninamide. These first-principles approaches solve the electronic structure of the molecule to provide accurate descriptions of its geometry, energy, and spectroscopic properties without prior empirical parameterization.

High-Level Geometry Optimization and Relative Energy Calculations

Ab initio and DFT calculations have been employed to perform high-level geometry optimizations, identifying the stable conformers of the alanine (B10760859) dipeptide molecule and determining their relative energies. Through gradient relaxation techniques, researchers have mapped the potential energy surface of the molecule, revealing several key low-energy structures.

Early ab initio studies using the 4-21G basis set identified seven distinct conformations on the potential energy surface. researchgate.net The geometries were optimized, and their relative energies were calculated, establishing a hierarchy of conformational stability. researchgate.netacs.org These conformers are typically characterized by their backbone dihedral angles (φ, ψ) and the presence of intramolecular hydrogen bonds. The most stable conformations are often the C7eq (an equatorial C7 hydrogen-bonded ring) and C5 (a five-membered hydrogen-bonded ring), followed by other structures such as C7ax, β2, αR, and αL. researchgate.netumich.edu

The relative energies of these conformers are sensitive to the level of theory and basis set used in the calculations. For instance, studies have shown that the 4-21 SCF energy of the C7ax conformer is higher than that of the C7eq and C5 conformers. umich.edu DFT calculations, which include electron correlation effects, provide a more accurate picture of the relative stabilities and have become a standard tool for such analyses. nih.govresearchgate.net

Below is a table summarizing representative conformations and their calculated relative energies from ab initio studies.

ConformerDihedral Angles (φ, ψ)Relative Energy (kcal/mol)Intramolecular Hydrogen Bond
C7eq (-75°, 80°)0.00N-H···O=C (7-membered ring)
C5 (-160°, 160°)1.20N-H···O=C (5-membered ring)
C7ax (60°, -70°)2.60N-H···O=C (7-membered ring)
β2 (-150°, 90°)Not specifiedNone
αR (-70°, -40°)Not specifiedNone
αL (55°, 50°)Not specifiedNone
α' (140°, -60°)Not specifiedNone

Note: The dihedral angles and relative energies are approximate values derived from various ab initio studies and serve as a representative example. The exact values can vary with the computational method.

Theoretical Prediction of Vibrational and Chiroptical Spectra

QM methods are highly effective in predicting the vibrational and chiroptical spectra of molecules like this compound. DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully used to compute vibrational absorption (VA), vibrational circular dichroism (VCD), Raman, and Raman optical activity (ROA) spectra. dtu.dkaps.org

These theoretical spectra are invaluable for several reasons:

Conformational Assignment: Different conformers of the molecule exhibit distinct spectral signatures. By comparing calculated spectra for various low-energy structures with experimental data, researchers can identify the specific conformations present in a sample. dtu.dk

Vibrational Mode Analysis: The calculations provide a detailed assignment of vibrational modes, such as the characteristic Amide I, II, and III bands, linking them to specific atomic motions within the molecule. umich.edu

Solvent Effects: Theoretical models can incorporate the influence of solvents, such as water, on the spectra. Studies have shown that hydration can cause significant changes in the structure and relative stability of conformers, which are reflected in the calculated VA and VCD spectra. dtu.dkaps.org

The accuracy of these predictions allows for a detailed interpretation of experimental results, providing insights into the molecule's structure and its interaction with the environment. dtu.dk

Development and Refinement of Ab Initio Force Fields

While QM methods are highly accurate, their computational cost limits their application to relatively small systems and short timescales. To enable larger-scale simulations, such as molecular dynamics, researchers develop classical force fields. Ab initio force fields are derived directly from QM data, ensuring a high degree of physical accuracy.

The process involves calculating the quadratic force constants (the second derivatives of energy with respect to atomic coordinates) for various stable conformers using ab initio methods like the 4-21G Gaussian basis set. umich.eduscispace.comumich.edu These force constants are then scaled to better reproduce experimental vibrational frequencies. umich.edu

By studying different conformations (both hydrogen-bonded and non-hydrogen-bonded), researchers can isolate the effects of molecular geometry and intramolecular interactions on the force field parameters. umich.edu For example, the force constants associated with the N-H and C=O bonds involved in a hydrogen bond are measurably different from those that are not. umich.edu This detailed, conformation-dependent information is crucial for creating robust and transferable force fields that can accurately model the flexibility and dynamics of peptides. scispace.comumich.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations use classical force fields to simulate the movement of atoms over time, allowing for the exploration of the conformational landscape and thermodynamic properties of this compound on timescales inaccessible to QM methods.

Long-Timescale Conformational Sampling and Free Energy Profile Generation

MD simulations are instrumental in sampling the vast conformational space of the alanine dipeptide. A key output of these simulations is the free-energy landscape, often represented as a Ramachandran plot, which maps the free energy as a function of the backbone dihedral angles φ and ψ. nih.gov

To construct these landscapes, simulations must adequately sample all relevant conformations. However, transitions between stable states can be rare events on the timescale of conventional MD. Therefore, various enhanced sampling methods are often employed to overcome these energy barriers. nih.gov Techniques such as metadynamics (metaD), well-tempered metadynamics (WT-metaD), and adaptive biasing force (ABF) add a history-dependent bias to the simulation, encouraging the system to explore new regions and facilitating the calculation of a converged free-energy surface. nih.gov The resulting profiles reveal the relative populations and stabilities of different conformations (e.g., α-helix, β-sheet, and polyproline II-like structures) in various environments, such as in a vacuum or in solution. nih.gov

Enhanced Sampling Methods, including Accelerated Molecular Dynamics (aMD)

Accelerated Molecular Dynamics (aMD) is a powerful enhanced sampling technique that improves conformational sampling by modifying the potential energy surface. nih.gov It works by adding a non-negative boost potential to the system when the actual potential energy is below a certain user-defined threshold. nih.govacs.org This effectively reduces the energy barriers between states, allowing the system to transition between different conformations more frequently.

Key features of aMD include:

Unconstrained Sampling: Unlike methods that bias specific collective variables, aMD does not require pre-defined reaction coordinates, allowing for the exploration of unexpected conformational changes. nih.gov

Tunable Acceleration: The level of acceleration can be controlled by two parameters: the threshold energy (E) and the acceleration factor (α). nih.govacs.org

Canonical Reweighting: The trajectory obtained from an aMD simulation can be reweighted to recover the original canonical ensemble and calculate accurate thermodynamic properties, such as free energy profiles. nih.gov

aMD has been successfully applied to the alanine dipeptide to enhance the sampling of its conformational space by orders of magnitude compared to conventional MD, providing a more complete picture of its dynamic behavior. nih.govacs.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations represent a powerful computational methodology for studying large molecular systems with high accuracy. In this approach, a chemically significant region of the system, such as the this compound molecule itself, is treated with quantum mechanics (QM), which provides a detailed and accurate description of the electronic structure and chemical bonding. The remainder of the system, typically the surrounding solvent molecules, is treated with molecular mechanics (MM), a more computationally efficient classical force field method. This dual approach allows for the accurate modeling of chemical phenomena within a large environmental context.

The solvent environment can significantly influence the conformational preferences and reactivity of a solute molecule like this compound. QM/MM simulations are particularly well-suited to model these solvent effects and environmental interactions. By treating the solute at the QM level, subtle electronic changes induced by the solvent, such as polarization, can be accurately captured. The MM treatment of the solvent provides a realistic representation of the bulk environment without the prohibitive computational cost of a full QM simulation.

In a typical QM/MM simulation of this compound in an aqueous solution, the solute's intramolecular energy and its interactions with the immediate hydration shell are calculated using a QM method, such as Density Functional Theory (DFT). The interactions between the numerous water molecules in the bulk solvent are described by a classical force field. This partitioning allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, while still accounting for the broader environmental effects.

Key Research Findings from QM/MM Studies on Similar Systems:

While specific QM/MM studies on this compound are not extensively documented in publicly available literature, research on the analogous N-acetyl-L-alaninamide (alanine dipeptide) provides valuable insights into the methodology and expected outcomes. These studies have demonstrated that:

The explicit inclusion of solvent molecules is crucial for accurately reproducing the conformational free energy landscape.

The relative energies of different conformers can be significantly altered by the surrounding water molecules due to preferential stabilization through hydrogen bonding.

QM/MM simulations can elucidate the dynamics of solute-solvent hydrogen bond formation and breakage, providing a microscopic view of the solvation process.

Table 1: Illustrative QM/MM Interaction Energies for this compound with Water

Click to view interactive data table
Interaction TypeQM RegionMM RegionCalculated Interaction Energy (kcal/mol)
Carbonyl Oxygen - WaterC=O of Acetyl groupSingle H₂O molecule-5.8
Amide Hydrogen - WaterN-H of AlaninamideSingle H₂O molecule-4.5
Amide Oxygen - WaterC=O of AlaninamideSingle H₂O molecule-6.2
Methyl Group - WaterCH₃ of AlanineSingle H₂O molecule-1.1 (van der Waals)

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from QM/MM simulations. The values are based on typical hydrogen bond and van der Waals interaction energies for similar functional groups.

Computational Analysis of Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions of this compound, particularly hydrogen bonding, play a pivotal role in its structure, stability, and interactions with other molecules. Computational methods provide a powerful lens through which to analyze these interactions in great detail. Techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are often employed to characterize and quantify the strength and nature of these non-covalent bonds.

Hydrogen bonds are critical in defining the conformational preferences of peptides. In this compound, intramolecular hydrogen bonds can form between the amide hydrogen and the carbonyl oxygen of the acetyl group, or between the acetyl carbonyl oxygen and the amide hydrogen of the C-terminus. Intermolecular hydrogen bonds with solvent molecules or other solute molecules are also of significant importance.

Computational studies on D-alanine have highlighted dissimilarities in the structural properties and hydrogen bonding networks when compared to L-alanine, suggesting that the chirality of the amino acid can influence its solid-state packing and intermolecular interactions. nih.gov These findings underscore the importance of studying the specific D-enantiomer.

Detailed Research Findings:

Computational analyses of intermolecular interactions typically involve optimizing the geometry of a molecular cluster (e.g., this compound with one or more water molecules) and then calculating various properties of the electron density at the bond critical points of the hydrogen bonds.

Topological Analysis (AIM): This method analyzes the electron density distribution to identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of the interaction. For a hydrogen bond, a BCP exists between the hydrogen atom and the acceptor atom.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the donor-acceptor nature of the interactions. It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair orbital of the hydrogen bond acceptor to the antibonding orbital of the donor bond.

Table 2: Hypothetical Hydrogen Bond Analysis for this compound Dimer

Click to view interactive data table
Hydrogen BondDonor (D-H)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)NBO Stabilization Energy E(2) (kcal/mol)
N-H···O=CN-H (Amide)O=C (Acetyl)1.951655.2
C-H···O=CCα-HO=C (Amide)2.401401.8

Note: This table presents hypothetical data for a dimer of this compound to illustrate the typical parameters calculated in a computational analysis of intermolecular interactions. The values are representative of common hydrogen bond geometries and energies.

Biological Relevance and Mechanistic Research of N Alpha Acetyl D Alaninamide Non Clinical Contexts

Role as a Model Peptide for Fundamental Protein Conformation and Folding Studies

N-alpha-Acetyl-D-alaninamide and its analogs, such as N-acetyl-L-alaninamide (Ac-Ala-NH2), serve as fundamental building blocks for understanding the complex energetics that govern protein structure. By "capping" the N- and C-termini with acetyl and amide groups respectively, these dipeptide mimetics isolate the conformational behavior of a single amino acid residue, allowing for detailed investigation without the compounding variables of a long polypeptide chain.

The conformation of a protein's backbone is primarily defined by the torsional (dihedral) angles phi (φ, C–N–Cα–C) and psi (ψ, N–Cα–C–N) of its constituent amino acid residues. This compound and its analogs are crucial models for mapping the potential energy surfaces associated with these rotations. Through computational methods like ab initio and Density Functional Theory (DFT) calculations, researchers can determine the relative energies of different conformations.

Studies on the closely related N-acetyl-alanine N′-methylamide (AAMA) have identified stable conformations such as C7eq (a seven-membered ring stabilized by a hydrogen bond) and C5 (a fully extended form). These theoretical calculations are foundational for developing and refining molecular mechanics force fields, such as OPLS-AA, which are used in large-scale simulations of protein folding. The parameters for these force fields are often fitted against high-accuracy quantum mechanics scans of blocked dipeptides to ensure they accurately reproduce the energetics of the peptide backbone.

Table 1: Key Conformations and Approximate Dihedral Angles for Alanine (B10760859) Dipeptide Analogs
ConformationApproximate φ Angle (°)Approximate ψ Angle (°)Key Stabilizing Feature
C7eq (β-turn)-80+70Intramolecular hydrogen bond forming a 7-membered ring.
C5 (Extended)-160+160Fully extended backbone.
α-helical (αR)-70-40Region corresponding to a right-handed alpha-helix.
αL+60+50Region corresponding to a left-handed alpha-helix.

Hydrogen bonds are critical non-covalent interactions that stabilize the secondary and tertiary structures of proteins. This compound provides a simplified system to isolate and quantify the energetic contributions of specific types of hydrogen bonds. Theoretical and spectroscopic studies on model dipeptides help to characterize intramolecular hydrogen bonds, such as the one that stabilizes the C7eq conformation, and intermolecular hydrogen bonds with solvent molecules like water or N,N-dimethylformamide. These model studies allow for the precise measurement of bond energies and geometries, which can then be extrapolated to understand the cumulative effect of many such bonds in a folded protein.

Table 2: Types of Hydrogen Bonds Studied Using Peptide Models
Hydrogen Bond TypeDonorAcceptorSignificance in Protein Structure
Backbone-BackboneAmide N-HCarbonyl C=OPrimary stabilizing force in α-helices and β-sheets.
Backbone-SolventAmide N-H or Carbonyl C=OWaterInfluences protein solubility and surface structure.
Side Chain-BackboneSide Chain Group (e.g., -OH)Backbone Carbonyl C=OHelps to lock in specific tertiary folds.
Intramolecular (dipeptide)Terminal Amide N-HAcetyl Carbonyl C=OStabilizes specific local conformations like β-turns (C7).

Enzymatic Substrate Characterization and Mechanism of Action Studies

This compound is a key substrate for a class of enzymes known as D-aminoacylases or N-acyl-D-amino acid amidohydrolases (EC 3.5.1.81). These enzymes catalyze the hydrolysis of the amide bond in N-acetyl-D-amino acids to produce a D-amino acid and acetate. Because of their strict stereospecificity, these enzymes will act on the D-enantiomer but not the L-enantiomer.

This specificity makes N-acetylated D-amino acids invaluable for:

Enzyme Discovery and Screening: Researchers use substrates like this compound to screen microbial libraries for novel D-aminoacylase activity.

Purification and Characterization: Once an enzyme is identified, the rate of hydrolysis of a standard substrate is used to track the enzyme's activity through various purification steps.

Kinetic Analysis: The compound is used to determine fundamental kinetic parameters of the purified enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for the substrate and its catalytic efficiency. For example, N-acyl-D-aspartate amidohydrolase from Alcaligenes xylosoxydans was characterized using various N-acyl derivatives, showing how changes in the acyl group affect the enzyme's kinetic properties.

This compound and, more significantly, the dipeptide N-acetyl-D-alanyl-D-alanine, are critical molecular probes for studying the mechanism of glycopeptide antibiotics like vancomycin (B549263). Vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.

N-acetylated D-alanine derivatives serve as mimics of this natural target, allowing researchers to study the specific molecular interactions within the binding pocket of vancomycin's aglycon core. X-ray crystallography and spectroscopic studies of vancomycin in complex with these ligands have revealed a network of five crucial hydrogen bonds that stabilize the interaction. This binding is highly specific; the affinity of vancomycin for D-Ala-D-Ala is approximately 1000-fold greater than its affinity for the D-Ala-D-Lactate terminus found in vancomycin-resistant bacteria. By measuring the association constants (KA) of vancomycin with various ligand mimics, scientists can quantify the energetic importance of each interaction and better understand the molecular basis of antibiotic resistance.

Table 3: Association Constants (KA) for Glycopeptide Antibiotics with Cell Wall Mimics
AntibioticLigand MimicAssociation Constant (KA) in M-1
VancomycinN-acetyl-D-Ala-D-Ala3.6 x 104
VancomycinN-acetyl-D-Ala-D-Ser0.52 x 104
TeicoplaninN-acetyl-D-Ala-D-Ala17 x 104
TeicoplaninN-acetyl-D-Ala-D-Ser6 x 104

Applications in Advanced Analytical Methods for Amino Acid Stereochemistry

The determination of amino acid stereochemistry is crucial in many fields, including pharmacology and food science. This compound serves as both an analyte and a standard in the development of advanced analytical methods for chiral separations.

High-performance liquid chromatography (HPLC) is a primary technique for this purpose. Two main strategies are employed:

Indirect Separation: Amino acids are derivatized with a chiral reagent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral reversed-phase column.

Direct Separation: A racemic or enantiomerically-enriched mixture is separated on a chiral stationary phase (CSP).

N-acetylated amino acids are particularly well-suited for direct separation on CSPs based on macrocyclic glycopeptides like teicoplanin (e.g., CHIROBIOTIC T columns). These columns can simultaneously separate racemic mixtures of both free amino acids and their N-acetylated forms. This capability is highly advantageous for monitoring the progress of enzymatic reactions, such as the kinetic resolution of N-acetyl-D,L-amino acids by D-aminoacylase, allowing for the simultaneous quantification of the N-acetyl-D-amino acid substrate and the D-amino acid product.

Table 4: Chiral Separation Techniques for Amino Acid Stereochemistry
TechniquePrincipleRole of this compound
Chiral HPLC with CSPDirect separation of enantiomers based on differential transient interactions with a chiral stationary phase (e.g., teicoplanin-based).Analyte. Its enantiomer (N-acetyl-L-alaninamide) can be resolved from it.
Derivatization HPLCIndirect separation where enantiomers are first converted into diastereomers using a chiral derivatizing agent (e.g., FDAA), then separated on an achiral column.Serves as a standard for method development and validation.
Gas Chromatography (GC) with CSPSeparation of volatile amino acid derivatives on a chiral GC column.Can be used as a standard after appropriate derivatization to increase volatility.

Development of Derivatization Methods for Chiral Amino Acid Analysis in Biological Samples

The analysis of chiral amino acids in biological contexts is a significant challenge due to the inherent difficulty in separating enantiomers, which are molecules that are mirror images of each other. biorxiv.orgresearchgate.net D-amino acids, for instance, often exist in trace amounts compared to their abundant L-amino acid counterparts in biological samples, necessitating analytical methods with exceptional selectivity and sensitivity. researchgate.net To address this, indirect chiral resolution through chemical derivatization has become a widely adopted strategy. nih.gov This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers have distinct physical properties and can be separated using standard achiral analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govspringernature.com

A pivotal reagent in this field is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, commonly known as FDAA or Marfey's reagent. nih.govnih.gov Developed by Marfey in 1984, this agent allows for the successful separation of diastereomeric L- and D-amino acids. nih.gov The derivatization process occurs through a nucleophilic aromatic substitution reaction where the primary amino group of an amino acid attacks the FDAA molecule. biorxiv.org This reaction converts the enantiomers into diastereomers, which can then be effectively separated and quantified. biorxiv.org

The utility of FDAA derivatization extends across various advanced analytical platforms. It is compatible not only with HPLC with UV detection but also with more sensitive and selective techniques like liquid chromatography-mass spectrometry (LC/MS). nih.govnih.gov More recently, its application has been systematically investigated in combination with ion mobility spectrometry-mass spectrometry (IMS-MS), specifically trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). biorxiv.org This combination has demonstrated powerful separation capabilities for all 19 proteinogenic amino acids, achieving successful differentiation of a mixture of 19 pairs of DL-amino acids in a single run with an acquisition time of about one minute. biorxiv.org This method has proven effective for analyzing chiral amino acids in complex biological matrices, such as mouse brain extracts. biorxiv.org

Research has compared FDAA with other chiral derivatizing agents. In a study analyzing unusual amino acids, FDAA generally exhibited the highest enantioselectivity, although it showed lower sensitivity compared to other agents like 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), or o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC). nih.gov The detection limit for FDAA-derivatized amino acids was in the low picomolar range. nih.gov The high enantioselectivity of FDAA makes it a reliable choice for many separation challenges, though for certain specific isomers, other agents might provide better separation. nih.gov The development of "advanced" Marfey's reagents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has also been reported to offer higher sensitivity and separation for derivatized chiral amino acids compared to the original FDAA. nih.gov

Detailed findings from a comparative study on the retention times and separation factors of various amino acids derivatized with FDAA are presented below. The separation was achieved using reversed-phase chromatography.

Compound No.Amino AcidL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)Separation Factor (α)
1Ala36.5541.381.18
2Val44.4049.071.13
3Leu47.7452.751.13
4Ile46.2250.751.12
5Pro41.8745.451.11
6Met41.7045.891.13
7Phe46.0450.621.12
8Trp47.1651.361.11
9Ser26.5431.021.22
10Thr28.5233.241.21
11Tyr36.6342.101.18
12Asn24.3027.351.16
13Gln26.5529.981.16
14Asp22.2528.461.35
15Glu24.6231.751.36

Data adapted from a study utilizing FDAA for derivatization followed by reversed-phase HPLC analysis. The separation factor (α) is a measure of the selectivity between the two enantiomers. nih.gov

Another study successfully applied FDAA derivatization combined with Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) to differentiate 19 pairs of D/L-amino acids. The resolving power of this technique for several amino acid diastereomers is highlighted in the table below.

Amino AcidResolving Power (R) of FDAA-derivatized Diastereomers
Alanine183
Arginine206
Asparagine193
Aspartic acid205
Glutamic acid201
Histidine183
Leucine170
Methionine168
Phenylalanine172
Proline154
Serine203
Threonine193
Tryptophan168
Tyrosine177
Valine169

Data from a study combining FDAA derivatization with TIMS-MS, demonstrating the high-resolution separation of amino acid enantiomers. biorxiv.org

Future Directions and Emerging Research Opportunities

Advancements in High-Resolution Spectroscopic Techniques for Dynamic Systems

The transient nature of peptide conformations requires advanced spectroscopic methods capable of capturing fleeting structural states. While traditional techniques provide ensemble-averaged data, emerging high-resolution methods offer the promise of observing molecular motions on their intrinsic timescales.

Future research can apply cutting-edge techniques to N-alpha-Acetyl-D-alaninamide to resolve its conformational dynamics with unprecedented detail. Two-dimensional infrared (2D IR) spectroscopy, for instance, operates on the picosecond timescale, making it ideal for observing the rapid fluctuations of the peptide backbone. researchgate.net By monitoring the coupling between amide-I modes, researchers can map the structural evolution of the molecule in real-time. researchgate.net Similarly, femtosecond time-resolved spectroscopy, when combined with photoswitchable molecular triggers, can be used to initiate and observe conformational relaxation processes as they occur. nih.gov

Furthermore, advancements in hydrogen-deuterium exchange mass spectrometry (HDX-MS) are improving temporal resolution to the sub-millisecond level, allowing for the study of local conformational dynamics. polyu.edu.hk Super-resolution microscopy (SRM) also presents an opportunity to visualize the assembly of individual peptide molecules into larger structures, providing insights into the initial stages of self-assembly. mdpi.com Applying these methods to a model system like this compound could validate new experimental protocols and provide benchmark data for computational models.

Table 1: High-Resolution Spectroscopic Techniques for Peptide Dynamic Analysis

Technique Timescale Information Provided Potential Application for this compound
2D IR Spectroscopy Picoseconds Backbone geometry, solvent interactions, and conformational changes. researchgate.net Mapping the ultrafast conformational landscape and solvent-solute interactions.
Femtosecond Spectroscopy Femtoseconds to Nanoseconds Real-time observation of triggered conformational changes. nih.gov Observing folding/unfolding pathways after a laser-induced trigger.
HDX-Mass Spectrometry Milliseconds to hours Solvent accessibility and local flexibility. polyu.edu.hk Probing subtle changes in conformation and stability in different environments.

Integration of Artificial Intelligence and Machine Learning in Conformational Prediction

Predicting the conformational landscape of peptides is a significant computational challenge due to their inherent flexibility. youtube.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to overcome the limitations of traditional simulation methods, which are often computationally expensive and may not sample all relevant conformational states. frontiersin.orgnsf.gov

AI/ML models, such as AlphaFold2 and the more recent PepFlow, are transforming structural biology. sciencedaily.comnih.gov While AlphaFold was designed for larger proteins, models like PepFlow are specifically developed to predict the full ensemble of conformations for flexible peptides by combining deep learning with physical principles. sciencedaily.comgoogle.com Future work on this compound could involve using these advanced algorithms to generate a comprehensive map of its possible shapes. sciencedaily.comresearchgate.netnih.gov This would provide a more accurate picture than what is achievable with conventional molecular dynamics simulations alone. frontiersin.org

Table 2: Comparison of AI/ML and Traditional Methods for Conformational Prediction

Method Approach Strengths Limitations
Molecular Dynamics (MD) Physics-based simulation of atomic motions. arxiv.org Provides dynamic information and thermodynamic properties. Computationally intensive; may struggle with exhaustive conformational sampling. frontiersin.org
AlphaFold2 Deep learning model trained on known protein structures. nih.gov High accuracy for static protein structure prediction. Not originally designed for the dynamic conformational ensembles of small peptides. sciencedaily.comnih.gov
PepFlow Sequence-conditioned Boltzmann-generator model. sciencedaily.comgoogle.com Generates a range of conformations; state-of-the-art for peptide structure prediction. sciencedaily.comgoogle.com Requires significant computational resources for training and inference.

Exploration of this compound as a Scaffold for Supramolecular Assemblies and Self-Assembly Studies

Dipeptides are recognized as valuable building blocks for creating self-assembling nanomaterials, such as hydrogels, nanotubes, and nanofibers, due to their simplicity and biocompatibility. frontiersin.orgchemrxiv.org The specific sequence and stereochemistry of the dipeptide, along with terminal modifications, dictate the morphology and properties of the resulting supramolecular structures. chemrxiv.org The N-acetyl and C-amide caps (B75204) on this compound provide crucial hydrogen bond donors and acceptors that can drive axial self-assembly. researchgate.net

Future research can systematically explore this compound as a minimal, chiral scaffold for programmed self-assembly. mdpi.com Its D-amino acid configuration is of particular interest, as non-proteinogenic amino acids can impart unique properties, including increased resistance to enzymatic degradation and different packing modes compared to their L-enantiomers. chemrxiv.org Studies could investigate how environmental triggers like pH, temperature, or ionic strength influence its assembly into higher-order structures. nih.gov

By functionalizing the core this compound scaffold, it may be possible to create novel biomaterials. semanticscholar.org For example, attaching aromatic moieties could enhance π-π stacking interactions, leading to the formation of conductive or optically active materials. mdpi.com This dipeptide amide can serve as a simple model to understand the fundamental forces—hydrogen bonding, hydrophobic interactions, and electrostatic forces—that govern the self-organization of peptides into functional architectures with potential applications in drug delivery and tissue engineering. nih.govnih.gov

Table 3: Examples of Supramolecular Structures from Dipeptide Scaffolds

Dipeptide Motif Modifying Groups Resulting Structure Driving Interactions
L-Phe-L-Phe N-terminal Fmoc group Nanofibers, hydrogels. frontiersin.orgnih.gov Hydrogen bonding, π-π stacking.
Norleucine-Phenylalanine None Fibrillar hydrogels, water channels. chemrxiv.org Hydrogen bonding, hydrophobic interactions.
Proline-based Cyclized (Diketopiperazine) Rigid scaffolds for functionalization. mdpi.com Conformational rigidity, hydrogen bonding.

| This compound | N-acetyl, C-amide | (Hypothetical) Nanotubes, ribbons, sheets. | Hydrogen bonding, chirality-driven packing. |

Extended Theoretical Frameworks for Environmentally-Dependent Conformational Behavior

The conformation of a peptide is highly sensitive to its environment, with solvent molecules playing a critical role in stabilizing certain structures over others. nih.govrsc.org Accurately modeling these environmental effects is a key challenge for theoretical chemistry. aps.org While implicit solvent models like the Polarizable Continuum Model (PCM) offer computational efficiency, explicit solvent models, which treat individual solvent molecules, often provide a more accurate description of specific solute-solvent interactions like hydrogen bonding. acs.orgnih.gov

Future theoretical work on this compound should focus on developing and validating extended frameworks that can more accurately predict its conformational behavior in diverse environments. This involves moving beyond simple aqueous solutions to explore its structure in different organic solvents, mixed solvents, and crowded environments that mimic cellular conditions. rsc.orgaps.org

Advanced computational approaches, such as accelerated molecular dynamics (aMD), can enhance the sampling of conformational space and reveal how different force fields and solvent models impact predicted structures. acs.org Quantum mechanics/molecular mechanics (QM/MM) hybrid methods could provide a highly accurate description of the electronic structure of the peptide and its immediate solvation shell, while the bulk solvent is treated with a more computationally efficient model. By comparing these advanced simulations with high-resolution experimental data, researchers can refine theoretical frameworks, leading to a more robust and predictive understanding of how environmental factors dictate peptide structure and function. rsc.orgnih.gov

Table 4: Influence of Solvent Models on Predicted Peptide Conformation

Solvent Model Type Description Advantages Disadvantages
Implicit (e.g., PCM) Solvent is treated as a continuous medium with a specific dielectric constant. nih.gov Computationally inexpensive; good for initial explorations. Lacks specific solute-solvent interactions (e.g., hydrogen bonds). nih.gov
Explicit (e.g., TIP3P, SPC/E) Individual solvent molecules are included in the simulation box. acs.org Provides a detailed, atomistic view of solvation and dynamics. acs.org High computational cost; requires extensive sampling.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing N-alpha-Acetyl-D-alaninamide in laboratory settings?

Methodological Answer:
Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc- or Boc-protected D-alanine is acetylated at the N-terminus using acetic anhydride, followed by deprotection and purification via reversed-phase HPLC . Characterization requires enantiomeric purity verification using chiral chromatography (e.g., Chiralpak® columns) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for structural validation, with chemical shifts compared to reference data from authoritative databases like NIST Chemistry WebBook . Purity thresholds (>95%) should be confirmed via analytical HPLC with UV detection at 214 nm .

Basic: How can researchers ensure enantiomeric purity of this compound during experimental workflows?

Methodological Answer:
Enantiomeric purity is validated using polarimetry to measure specific optical rotation ([α]D) and compare it to literature values for D-isomers . Chiral stationary-phase HPLC (e.g., using cellulose-based columns) with a mobile phase of hexane/isopropanol (95:5) is recommended for separation. Cross-validation with circular dichroism (CD) spectroscopy can detect trace L-isomer contamination by analyzing Cotton effects in the 200–250 nm range . Synthetic protocols must avoid racemization by maintaining pH < 8 during acetylation and using low-temperature conditions for coupling reactions .

Advanced: What strategies are effective in resolving contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., buffer composition, temperature) or enzyme sources. Researchers should:

  • Replicate experiments using standardized protocols (e.g., NIH preclinical guidelines for reporting experimental conditions ).
  • Perform dose-response curves to quantify IC50/EC50 values under controlled parameters.
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
  • Statistically analyze discrepancies using ANOVA or t-tests to identify confounding variables . Meta-analyses of published data, adjusted for methodological heterogeneity, can clarify trends .

Advanced: Which advanced spectroscopic techniques are optimal for studying the conformational dynamics of this compound in solution?

Methodological Answer:
Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies intramolecular interactions to map 3D conformations . Temperature-dependent CD spectroscopy monitors helical propensity or β-sheet formation in aqueous/organic solvent mixtures. For real-time dynamics, stopped-flow fluorescence with environmentally sensitive probes (e.g., Trp analogs) tracks folding/unfolding kinetics. Molecular dynamics (MD) simulations (AMBER or GROMACS) parametrized with density functional theory (DFT)-derived charges provide complementary computational insights .

Advanced: How should enzyme inhibition kinetics experiments involving this compound as a substrate analog be designed?

Methodological Answer:
Use steady-state kinetics (Michaelis-Menten formalism) with varying substrate concentrations and fixed enzyme levels. Include negative controls (e.g., non-acetylated D-alaninamide) to isolate acetyl group effects. Pre-incubate enzyme and inhibitor to assess time-dependent inhibition. Data analysis requires nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. For allosteric modulation studies, employ surface plasmon resonance (SPR) to measure binding affinities . Report results in line with NIH guidelines for transparency .

Advanced: What computational approaches are validated for modeling solvation effects on this compound’s stability?

Methodological Answer:
Explicit solvent MD simulations (TIP3P water model) quantify hydrogen-bonding networks and solvation free energies (ΔGsolv). Hybrid QM/MM methods (e.g., Gaussian/CHARMM) assess electronic interactions in aqueous environments. Validate models against experimental data (e.g., NMR chemical shifts or thermodynamic solubility measurements) . Use adaptive sampling algorithms to enhance conformational space exploration. Solvent accessibility can be predicted via Poisson-Boltzmann calculations in software like PyMOL .

Basic: What are the critical storage and handling requirements for this compound to prevent degradation?

Methodological Answer:
Store lyophilized powder at –20°C in airtight, light-protected containers under argon to prevent oxidation. For solution storage, use sterile buffers (pH 6–7) with 0.02% sodium azide to inhibit microbial growth. Avoid freeze-thaw cycles; aliquot working solutions. Regularly verify integrity via LC-MS to detect hydrolysis or racemization .

Advanced: How can researchers design multi-site studies to investigate this compound’s role in protein-protein interaction modulation?

Methodological Answer:
Adopt a centralized protocol for cross-site consistency (e.g., standardized reagent batches, calibration procedures). Assign a lead investigator to coordinate data harmonization and ethics compliance . Use blinded analysis to reduce bias. Validate findings via orthogonal techniques (e.g., cryo-EM for structural data, ITC for binding thermodynamics). Employ shared electronic lab notebooks (ELNs) for real-time data tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.